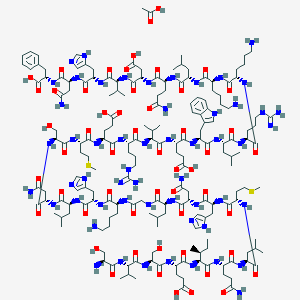
Teriparatideacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teriparatideacetate is a synthetic form of a portion of human parathyroid hormone, specifically the first 34 amino acids of the full 84-amino acid sequence. It is used primarily in the treatment of osteoporosis, a condition characterized by weak and brittle bones. This compound promotes bone formation and increases bone mineral density, making it a valuable therapeutic agent for individuals at high risk of fractures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Teriparatideacetate involves the chemical synthesis of the peptide sequence corresponding to the first 34 amino acids of human parathyroid hormone. This process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protected amino acids, coupling reagents such as carbodiimides, and deprotection steps to remove protecting groups .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form, which can be formulated into injectable solutions for clinical use .
化学反応の分析
Types of Reactions
Teriparatideacetate primarily undergoes hydrolysis and enzymatic degradation reactions. These reactions are crucial for its metabolism and clearance from the body .
Common Reagents and Conditions
Hydrolysis: This reaction occurs under physiological conditions, where water molecules break peptide bonds.
Enzymatic Degradation: Enzymes such as proteases cleave the peptide bonds, leading to the breakdown of this compound into smaller fragments.
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of this compound are smaller peptide fragments and individual amino acids .
科学的研究の応用
Clinical Applications
-
Osteoporosis Treatment
- Indication : TA is primarily indicated for the treatment of osteoporosis in postmenopausal women and men at high risk for fracture.
- Administration : It is administered via subcutaneous injection, typically once daily.
- Efficacy : Clinical studies have demonstrated that TA significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and non-vertebral fractures compared to placebo and other treatments like bisphosphonates .
-
Innovative Delivery Methods
- Recent research has focused on improving the delivery of TA through novel methods such as dissolving microneedles (DMNs). These DMNs can enhance patient compliance by allowing for less frequent dosing (e.g., weekly administration) while maintaining therapeutic efficacy .
- A study found that DMNs could deliver approximately 87.6% of TA to porcine skin within five minutes, showcasing their potential for effective transdermal delivery .
- Bone Loss Associated with Other Conditions
Case Studies
Case Study 1: Efficacy in Osteoporotic Patients
A clinical trial involving postmenopausal women showed that those treated with teriparatide acetate experienced a significant increase in lumbar spine BMD compared to those receiving placebo. The study reported a fracture reduction rate of up to 65% over 18 months of treatment.
Case Study 2: Teriparatide in Cancer Patients
Research has indicated that teriparatide may be beneficial for patients undergoing treatments that lead to secondary osteoporosis, such as chemotherapy. In a cohort study, patients receiving TA alongside cancer treatment demonstrated improved BMD and reduced fracture incidence compared to historical controls who did not receive TA.
Comparative Efficacy Table
| Treatment Option | Mechanism | Efficacy in BMD Increase | Fracture Reduction Rate | Administration Frequency |
|---|---|---|---|---|
| Teriparatide Acetate | Stimulates osteoblasts | High | Up to 65% | Daily |
| Bisphosphonates | Inhibits osteoclast activity | Moderate | 30-50% | Weekly/Monthly |
| Denosumab | RANKL inhibitor | Moderate | 50-60% | Monthly |
作用機序
Teriparatideacetate exerts its effects by binding to the parathyroid hormone receptor on the surface of osteoblasts, the cells responsible for bone formation. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, this compound reduces osteoblast apoptosis and stimulates the differentiation of osteoprogenitor cells into mature osteoblasts .
類似化合物との比較
Similar Compounds
Parathyroid Hormone (1-84): This is the full-length parathyroid hormone, which also promotes bone formation but has a different pharmacokinetic profile compared to Teriparatideacetate.
Abaloparatide: Another synthetic peptide analog of parathyroid hormone-related protein, used for the treatment of osteoporosis.
Uniqueness
This compound is unique in its specific sequence and its ability to stimulate bone formation without causing significant hypercalcemia, a common side effect associated with other parathyroid hormone analogs. Its intermittent administration regimen also makes it a preferred choice for long-term osteoporosis treatment .
特性
CAS番号 |
99294-94-7 |
|---|---|
分子式 |
C183H297N55O54S2 |
分子量 |
4196 g/mol |
IUPAC名 |
acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1 |
InChIキー |
QCVZCKSPTMFSSY-ILQTYVRSSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O.O |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O |
配列 |
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
同義語 |
Teriparatide acetate hydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















